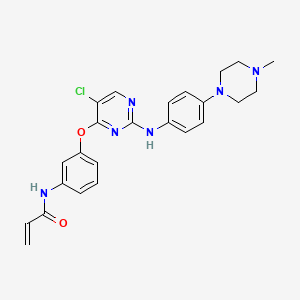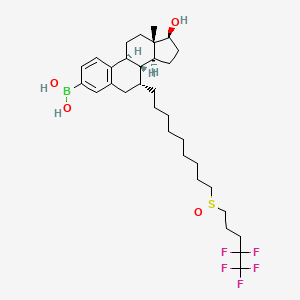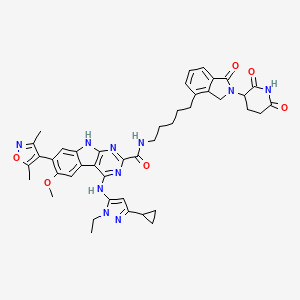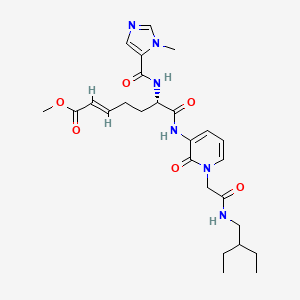
WZ3146
Übersicht
Beschreibung
WZ3146 ist ein neuartiger, irreversibler Inhibitor von mutierten epidermalen Wachstumsfaktorrezeptoren (EGFRs). Er ist besonders selektiv für EGFR-Mutanten wie EGFR L858R und EGFR E746_A750, mit IC50-Werten von 2 nM für beide . Diese Verbindung hat sich als vielversprechend erwiesen, um das Wachstum von nicht-kleinzelligen Lungenkrebs (NSCLC) -Zelllinien zu hemmen, die diese Mutationen tragen .
Wissenschaftliche Forschungsanwendungen
WZ3146 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
WZ3146 is a mutant-selective EGFR inhibitor . It primarily targets the EGFR L858R , EGFR L858R/T790M , EGFR E746_A750 , and EGFR E746_A750/T790M . It also targets KIF4A , a protein overexpressed in glioma .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It suppresses the growth of EGFR T790M containing cell lines and inhibits EGFR phosphorylation . It also acts as a small molecule inhibitor of KIF4A, thereby inhibiting glioma progression .
Biochemical Pathways
This compound affects several biochemical pathways. In glioma cells, it has been found to regulate the apoptotic pathway . It also inhibits the activation of spleen tyrosine kinase (Syk) and the downstream signaling proteins of Syk such as linker for activation of T cell (LAT) and phospholipase (PL) Cγ1 in the signaling pathway of FcεRI .
Pharmacokinetics
Its effectiveness in inhibiting antigen-stimulated degranulation in a dose-dependent manner suggests that it has good bioavailability .
Result of Action
This compound has been shown to induce apoptosis in glioma cells . It also suppresses the production of histamine, tumor necrosis factor (TNF)-α, and interleukin (IL)-6, which mediate various allergic responses .
Biochemische Analyse
Biochemical Properties
WZ3146 plays a significant role in biochemical reactions, particularly in the inhibition of mutant EGFRs. It interacts with EGFR mutants, including EGFR L858R and EGFR Del E746_A750, and inhibits their activity . The nature of these interactions is characterized by the formation of a covalent bond between this compound and the EGFR mutants, rendering the inhibition irreversible .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of EGFR, thereby impacting cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in non-small cell lung cancer (NSCLC) cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically EGFR mutants. It exerts its effects at the molecular level by irreversibly inhibiting these receptors, thereby preventing their activation and subsequent downstream signaling . This inhibition can lead to changes in gene expression, affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It exhibits a dose-dependent inhibition of viability in both cell lines
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit IgE-dependent passive cutaneous anaphylaxis (PCA) in a dose-dependent manner .
Metabolic Pathways
Given its role as an EGFR inhibitor, it is likely to interact with enzymes or cofactors involved in EGFR signaling pathways .
Subcellular Localization
Given its role as an EGFR inhibitor, it is likely to localize to areas of the cell where EGFR is present, such as the cell membrane .
Vorbereitungsmethoden
Die Synthese von WZ3146 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensationsreaktionen synthetisiert, die aromatische Amine und Pyrimidinderivate einbeziehen.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie z. B. Chlor- und Methoxygruppen, werden durch Substitutionsreaktionen eingeführt.
Endgültige Assemblierung: Die endgültige Assemblierung beinhaltet die Kupplung der Kernstruktur mit zusätzlichen aromatischen Ringen und Piperazinderivaten, um die gewünschte molekulare Konfiguration zu erreichen.
Analyse Chemischer Reaktionen
WZ3146 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den aromatischen Ringen, was zur Bildung von Chinonderivaten führt.
Reduktion: Reduktionsreaktionen können an den Nitrogruppen auftreten und diese in Amine umwandeln.
Substitution: Substitutionsreaktionen sind üblich, insbesondere zur Einführung verschiedener funktioneller Gruppen wie Chlor- und Methoxygruppen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Thionylchlorid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es mutierte EGFRs irreversibel hemmt. Es bindet kovalent an den Cysteinrest in der ATP-Bindungstasche des EGFR, verhindert die Bindung von ATP und hemmt so die Kinaseaktivität des Rezeptors . Diese Hemmung führt zur Unterdrückung nachgeschalteter Signalwege wie der STAT3-, ERK- und mTOR-Pfade, was letztendlich zu einer reduzierten Zellproliferation und erhöhter Apoptose führt .
Vergleich Mit ähnlichen Verbindungen
WZ3146 ist einzigartig in seiner hohen Selektivität für mutierte EGFRs im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
Gefitinib: Ein EGFR-Inhibitor mit geringerer Selektivität für mutierte EGFRs im Vergleich zu this compound.
Erlotinib: Ein weiterer EGFR-Inhibitor, der weniger selektiv für mutierte EGFRs ist.
Osimertinib: Ein EGFR-Inhibitor der dritten Generation mit hoher Selektivität für T790M-mutierte EGFRs, ähnlich wie this compound.
This compound zeichnet sich durch seine irreversible Bindung und hohe Potenz gegen spezifische EGFR-Mutationen aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .
Eigenschaften
IUPAC Name |
N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHGZZPEOCCYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659649 | |
| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214265-56-1 | |
| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)








![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)


